molecular formula C9H10FNO2 B8813298 Methyl 2-(3-amino-4-fluorophenyl)acetate

Methyl 2-(3-amino-4-fluorophenyl)acetate

Cat. No.: B8813298
M. Wt: 183.18 g/mol
InChI Key: ZBZJANLOXILCGX-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-4-fluorophenyl)acetate (CAS No. 257632-77-2) is a fluorinated aromatic ester compound with the molecular formula C₉H₁₀FNO₂ and a molecular weight of 183.18 g/mol. Its structure features a phenyl ring substituted with an amino group at the 3-position and a fluorine atom at the 4-position, linked to a methyl ester functional group. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, notably in the production of prostaglandin D receptor (DP) antagonists, as demonstrated in its use by ONO Pharmaceutical Co., Ltd. . The synthesis involves substitution reactions, such as replacing chlorophenyl groups with fluorophenyl moieties and modifying carboxylic acid derivatives .

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

methyl 2-(3-amino-4-fluorophenyl)acetate

InChI

InChI=1S/C9H10FNO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5,11H2,1H3

InChI Key

ZBZJANLOXILCGX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)F)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among analogs of Methyl 2-(3-amino-4-fluorophenyl)acetate significantly influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Ethyl 2-(3-amino-4-fluorophenyl)acetate

  • CAS No.: 65690-73-5
  • Molecular Formula: C₁₀H₁₂FNO₂
  • Molecular Weight : 197.21 g/mol
  • This compound is listed as a supplier product for organic synthesis but lacks specific pharmacological data .

Methyl 2-(3-fluoro-4-methylphenyl)acetate

  • CAS No.: 787585-29-9
  • Molecular Formula : C₁₀H₁₁FO₂
  • Molecular Weight : 182.19 g/mol
  • Key Differences: Replacement of the amino group with a methyl substituent reduces hydrogen-bonding capacity, impacting interactions in biological systems. It serves as a pharmaceutical intermediate but with unspecified therapeutic targets .

Methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate (4F-MPH)

  • CAS No.: 1354631-33-6
  • Molecular Formula : C₁₄H₁₈FN₂O₂
  • Molecular Weight : 278.31 g/mol
  • Key Differences: The piperidinyl group introduces a cyclic amine, enhancing structural complexity and psychoactive properties.

N-(3-amino-4-fluorophenyl)acetamide

  • CAS No.: 113596-04-6
  • Molecular Formula : C₈H₈FN₂O
  • Molecular Weight : 168.16 g/mol
  • Key Differences : Substitution of the ester with an amide group improves hydrolytic stability, making it suitable for applications requiring resistance to enzymatic degradation .

Data Tables

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Functional Group Key Application References
This compound 257632-77-2 C₉H₁₀FNO₂ 183.18 3-amino, 4-fluoro Ester DP antagonist synthesis
Ethyl 2-(3-amino-4-fluorophenyl)acetate 65690-73-5 C₁₀H₁₂FNO₂ 197.21 3-amino, 4-fluoro Ester Organic synthesis intermediate
Methyl 2-(3-fluoro-4-methylphenyl)acetate 787585-29-9 C₁₀H₁₁FO₂ 182.19 3-fluoro, 4-methyl Ester Pharmaceutical intermediate
4F-MPH (Psychoactive analog) 1354631-33-6 C₁₄H₁₈FN₂O₂ 278.31 4-fluoro, piperidinyl Ester Stimulant
N-(3-amino-4-fluorophenyl)acetamide 113596-04-6 C₈H₈FN₂O 168.16 3-amino, 4-fluoro Amide Chemical synthesis

Research Findings

  • Structural Confirmation: The methyl ester variant (CAS 257632-77-2) was characterized by ¹H-NMR (DMSO-d₆, δ 2.29, 3.02, 3.39, 3.60, 5.27, 6.70, 7.13–7.28, 7.57, 10.07, 12.38), confirming the integrity of the amino and fluorine substituents .
  • Synthetic Utility: Ethyl 2-(3-amino-4-fluorophenyl)acetate is commercially available from multiple suppliers, underscoring its role as a versatile building block in medicinal chemistry .
  • Pharmacological Insights: The amino group in this compound is critical for binding to DP receptors, whereas its replacement with methyl or piperidinyl groups shifts biological activity toward non-therapeutic or psychoactive effects .

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